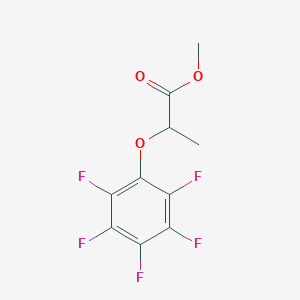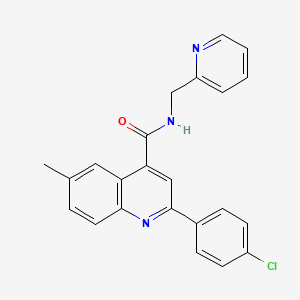
2-(4-chlorophenyl)-N-(2-chloro-3-pyridinyl)-6-methyl-4-quinolinecarboxamide
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(2-chloro-3-pyridinyl)-6-methyl-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential for various applications. The compound is also known as CEP-33779 and falls under the class of quinolinecarboxamides.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-chloro-3-pyridinyl)-6-methyl-4-quinolinecarboxamide involves the inhibition of the NF-κB protein. The compound binds to the protein and prevents it from entering the nucleus of cells, where it regulates the expression of various genes. This inhibition leads to the downregulation of genes involved in inflammation and cancer, resulting in reduced inflammation and tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been found to reduce inflammation and tumor growth in various animal models. It has also been shown to have a positive effect on the immune system by increasing the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-chlorophenyl)-N-(2-chloro-3-pyridinyl)-6-methyl-4-quinolinecarboxamide in lab experiments include its specificity for the NF-κB protein, its ability to inhibit inflammation and tumor growth, and its positive effect on the immune system. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the use of 2-(4-chlorophenyl)-N-(2-chloro-3-pyridinyl)-6-methyl-4-quinolinecarboxamide in scientific research. Some of these directions include:
1. Studying the compound's potential for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
2. Investigating the compound's effect on other signaling pathways involved in inflammation and cancer.
3. Developing more efficient synthesis methods for the compound to increase its availability for research purposes.
4. Studying the compound's potential for combination therapy with other anti-tumor agents.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential for various scientific research applications. Its ability to inhibit the NF-κB protein and reduce inflammation and tumor growth makes it a promising candidate for the development of new therapies for various diseases. Further research is needed to fully understand the compound's mechanism of action and its potential for clinical use.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-(2-chloro-3-pyridinyl)-6-methyl-4-quinolinecarboxamide has shown potential for various scientific research applications. It has been studied extensively for its anti-inflammatory and anti-tumor properties. The compound has been found to inhibit the activity of a specific protein called NF-κB, which is involved in the regulation of various genes related to inflammation and cancer.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(2-chloropyridin-3-yl)-6-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O/c1-13-4-9-18-16(11-13)17(22(28)27-19-3-2-10-25-21(19)24)12-20(26-18)14-5-7-15(23)8-6-14/h2-12H,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOQASCZPHEHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=C(N=CC=C3)Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{[(cyclooctylamino)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4269465.png)
![methyl 2-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4269466.png)
![methyl 2-{[(cycloheptylamino)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4269471.png)
![2-mercapto-3-(3-methoxypropyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4269479.png)
![methyl 6-methyl-2-{[(3-methyl-1-piperidinyl)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4269482.png)

![N-(2,6-diethylphenyl)-2-{[6-methyl-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4269498.png)
![3-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4269506.png)

![ethyl 2-({[2-(4-chlorophenyl)-6-methyl-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4269554.png)
![3-isopropyl-4-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4269560.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-methyl-1-indolinecarbothioamide](/img/structure/B4269566.png)
![methyl 2-{[(2,6-dimethyl-1-piperidinyl)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4269568.png)
![3-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4269573.png)